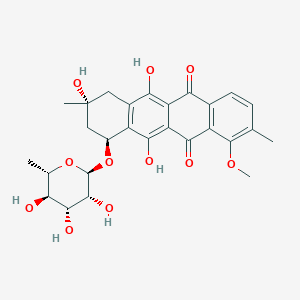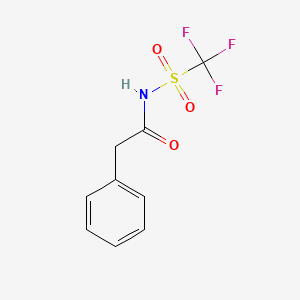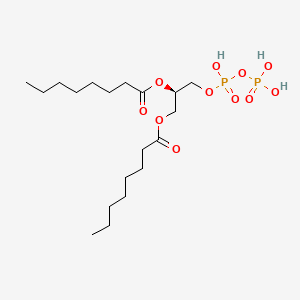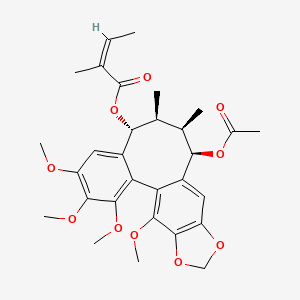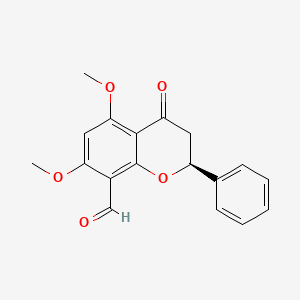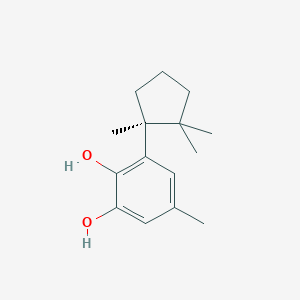
Herbertenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herbertenediol is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.
Applications De Recherche Scientifique
1. Synthesis Methods
- Herbertenediol, a herbertane-type sesquiterpene, has been synthesized using novel chemical methods. The synthesis of this compound involves a Suzuki cross-coupling reaction and a [2,3]-sigmatropic Still–Wittig rearrangement as key steps (Abad et al., 2001). Another approach includes oxidative phenolic coupling of partially protected derivatives of this compound (Bringmann et al., 1999). Additional synthesis methodologies involve intramolecular Heck reactions and oxidative coupling (Fukuyama et al., 2001).
2. Neuroprotective Potential
- This compound has been explored for its neuroprotective effects. Studies have shown that mastigophorenes A and B, derived from this compound, exhibit significant neuroprotective activity in primary cultures of fetal rat cortical neurons (Fukuyama et al., 2001).
3. Biological Activities
- This compound has been identified in studies focusing on the cytotoxic, radical scavenging, and antimicrobial activities of sesquiterpenoids. It has shown notable activity against certain cell lines and microorganisms (Komala et al., 2010). Additionally, the inhibition of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) by this compound suggests its potential anti-inflammatory properties (Harinantenaina et al., 2007).
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1 |
Clé InChI |
GPNWEPCCGRBHED-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C |
Synonymes |
herbertenediol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



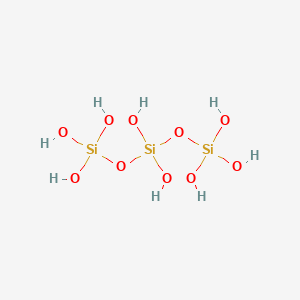
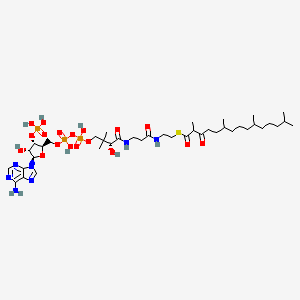



![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)

